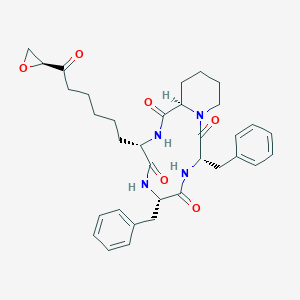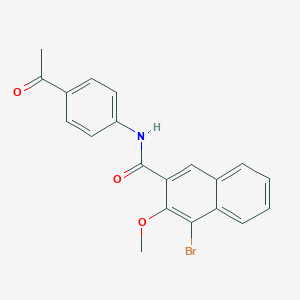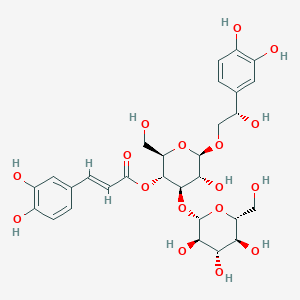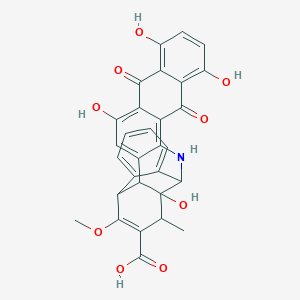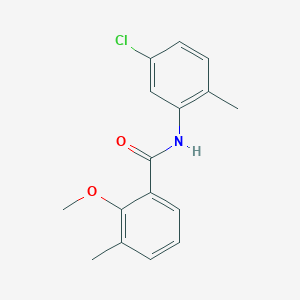![molecular formula C22H26ClN3O2 B236568 3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, Compound X has been shown to inhibit the dopamine transporter, which could explain its potential use in addiction treatment. Additionally, Compound X has been shown to have an effect on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has a range of biochemical and physiological effects, including the inhibition of the dopamine transporter, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). Additionally, Compound X has been shown to have an effect on the MAPK pathway, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound X in lab experiments is its potency. Compound X has been shown to have activity at low concentrations, which makes it a useful tool for studying the effects of specific enzymes and receptors. Additionally, Compound X has been well-characterized, which makes it easy to use in a range of experimental settings. However, one limitation of using Compound X is its potential toxicity. Compound X has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Future Directions
There are many future directions for research on Compound X. One area of interest is the development of new drugs based on the structure of Compound X. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential use in the treatment of addiction and cancer. Finally, new methods for synthesizing Compound X could be developed to improve its yield and purity.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminophenylboronic acid to produce the final product, Compound X. This synthesis method has been optimized to produce high yields of pure Compound X.
Scientific Research Applications
Compound X has been studied for its potential use in a range of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to have an effect on the dopamine transporter, which could be useful in the treatment of addiction. In cancer research, Compound X has been shown to have anticancer activity against a range of cancer cell lines. In drug discovery, Compound X has been used as a lead compound for the development of new drugs.
properties
Product Name |
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide |
|---|---|
Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-20(27)16-5-4-6-17(23)15-16/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
InChI Key |
LFWWIEWMNQMQRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
